2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-2-fluorohept-6-en-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H19Cl2FN2 and its molecular weight is 233.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For amines and fluorinated compounds, potential targets could include various enzymes, receptors, or ion channels in the body. The exact targets would depend on the specific interactions between the compound and the body’s biochemistry .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effects. This could involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure. The exact mode of action would depend on the compound’s chemical properties and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the function of that pathway .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the compound’s bioavailability and overall effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular function to producing a physiological response .
Action Environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and overall action .
Properties
IUPAC Name |
2-fluoro-2-pent-4-enylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-2-3-4-5-8(9,6-10)7-11;;/h2H,1,3-7,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJPGBOAEZHIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CN)(CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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